methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
Methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[221]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylethyl group and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the bicyclic ring or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological pathways. The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-formylcyclohexanecarboxylate
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Uniqueness
Methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[221]heptane-3-carboxylate stands out due to its specific stereochemistry and the presence of the phenylethyl group
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-7,11,13-15H,8-10H2,1-2H3/t11-,13+,14-,15+/m1/s1 |
InChI Key |
ZPDDACJIFZTYCD-BEAPCOKYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC(C3)C2C(=O)OC |
Origin of Product |
United States |
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